1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound that features a trifluoromethyl group, an amino group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one typically involves multiple steps. One common method starts with the bromination of 1-(3-Amino-4-(trifluoromethyl)phenyl)propan-2-one. The reaction is carried out using bromine in the presence of a suitable solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of novel materials with unique properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: A compound with similar structural features but different substituents, leading to distinct chemical and biological properties.
1-(3′-trifluoromethyl phenyl) 1, 4-dihydro 3-amino 4-oxo 6-methyl pyridazine: Another compound containing a trifluoromethyl group, used in neuropharmacology.
Properties
Molecular Formula |
C10H9BrF3NO |
---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
1-[3-amino-4-(trifluoromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO/c11-5-7(16)3-6-1-2-8(9(15)4-6)10(12,13)14/h1-2,4H,3,5,15H2 |
InChI Key |
UXCSNKFXHHIFDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CBr)N)C(F)(F)F |
Origin of Product |
United States |
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